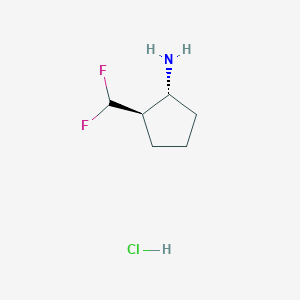
(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2N and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Analgesic Activity
- Optically pure derivatives of this compound were synthesized and evaluated for their analgesic activities. These studies focused on the relationship between analgesic activity and the conformation of the 1-2 bond in these amines (Takahashi et al., 1984).
Chemical Stability and Reaction Analysis
- Research has explored the stability and reactivity of related cyclopentane and cyclohexane derivatives under various conditions. This includes studies on their formation, structural characteristics, and reaction mechanisms in different solvents (Olah et al., 1967).
Hydrogel Formation and Applications
- Investigations into the gelation properties of cyclopentane derivatives, including their ability to form organo- and hydrogels, have been conducted. These studies are significant for applications in material science, particularly in the creation of self-assembled fibrillar networks (Xie et al., 2009).
Catalytic Applications in Chemical Synthesis
- The use of cyclopentane derivatives in catalysis, particularly for the reductive amination of ketones, has been explored. This research is crucial for the synthesis of amines used in various industrial applications (Guo et al., 2019).
Reaction with Organophosphorus Compounds
- Cyclopentanone, a structurally similar compound, reacts with specific organophosphorus compounds to form new chemical structures. These reactions are significant for developing new chemical syntheses and understanding phosphorus chemistry (Scheibye et al., 1982).
Biocatalytic Synthesis Routes
- Biocatalytic routes have been examined for the synthesis of cyclopropyl amine, a key building block for certain pharmaceutical agents. This research highlights the use of enzymes in synthesizing complex organic molecules (Hugentobler et al., 2016).
Investigation of Amide Formation in Aqueous Media
- Studies have been conducted on the mechanism of amide formation in aqueous media, using compounds structurally related to cyclopentan-1-amine. Such research is crucial for understanding bioconjugation and drug development processes (Nakajima & Ikada, 1995).
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(4)9;/h4-6H,1-3,9H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPVWWGAIBHUCX-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)
![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)

![4-[(3-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2652252.png)

![6-ethyl-2-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2652255.png)
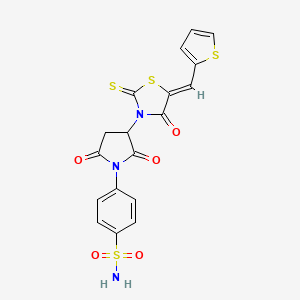
![(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2652259.png)

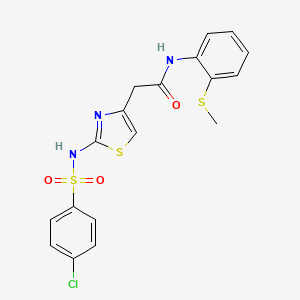
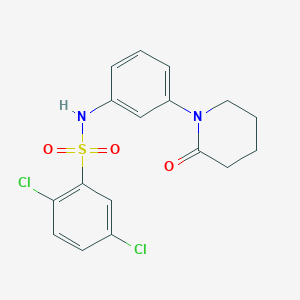
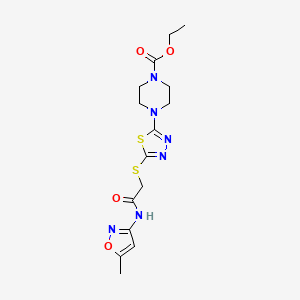
![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)

